molecular formula C15H13ClN2O3 B15082524 1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Cat. No.: B15082524
M. Wt: 304.73 g/mol
InChI Key: BJVIWGFZDPBKRT-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of both a chlorophenyl group and a benzodioxin moiety in its structure suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea typically involves the reaction of 3-chloroaniline with 2,3-dihydro-1,4-benzodioxin-6-isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-phenylurea: Lacks the benzodioxin moiety, resulting in different chemical and biological properties.

    1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)urea: Similar structure but with a different substitution pattern on the benzodioxin ring.

Uniqueness

1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is unique due to the presence of both the chlorophenyl and benzodioxin groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

InChI

InChI=1S/C15H13ClN2O3/c16-10-2-1-3-11(8-10)17-15(19)18-12-4-5-13-14(9-12)21-7-6-20-13/h1-5,8-9H,6-7H2,(H2,17,18,19)

InChI Key

BJVIWGFZDPBKRT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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